4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a benzoxazole moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzoxazole moiety, followed by the introduction of the carbamothioyl group and the final coupling with the benzamide core. Key steps may include:
Formation of Benzoxazole: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with an isothiocyanate to form the carbamothioyl intermediate.
Coupling with Benzamide Core: The final step involves the coupling of the carbamothioyl intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamothioyl group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole moiety enhances its potential for biological interactions, while the carbamothioyl group provides additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
4-chloro-N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-3-10-20-19(11-13)25-22(29-20)16-5-4-14(2)18(12-16)26-23(30)27-21(28)15-6-8-17(24)9-7-15/h3-12H,1-2H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOFXIBCOPVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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